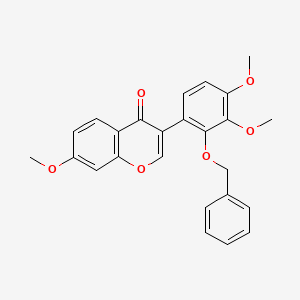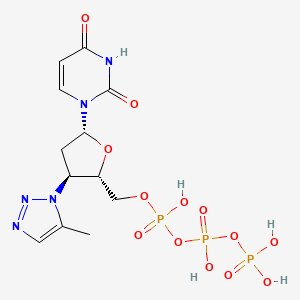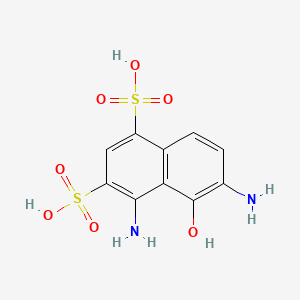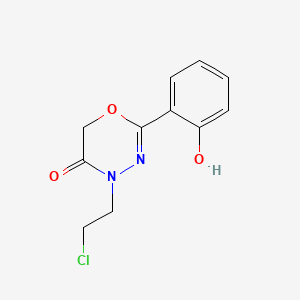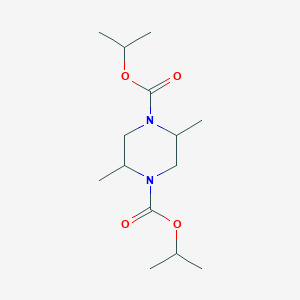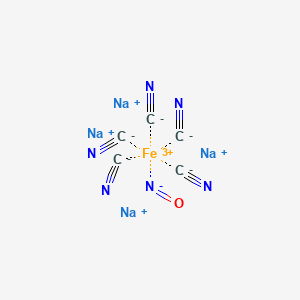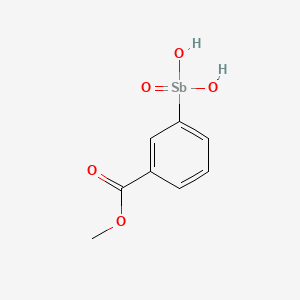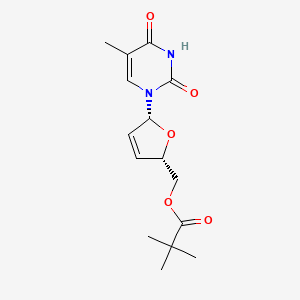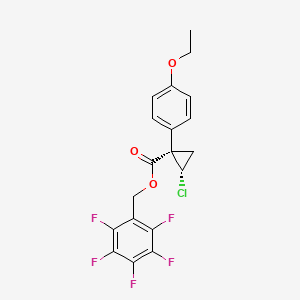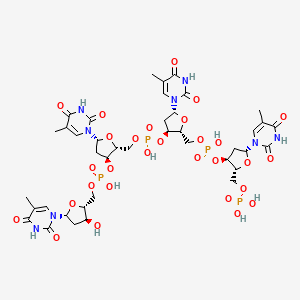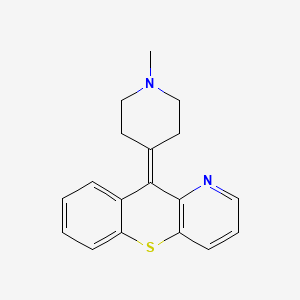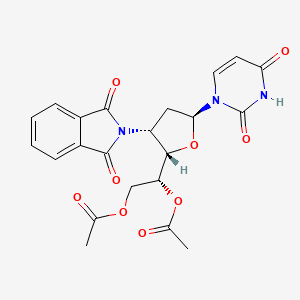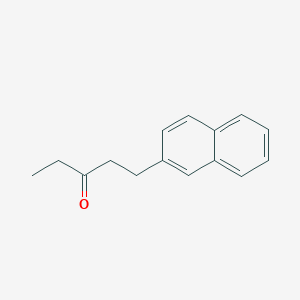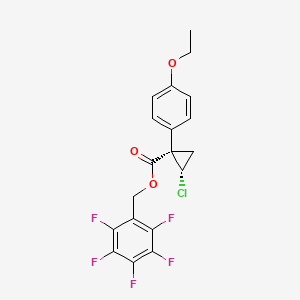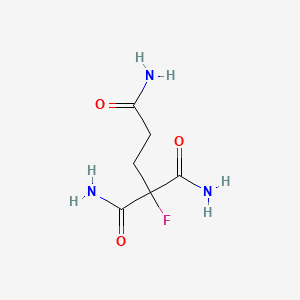
1-Fluoro-1,1,3-propanetricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1,1,3-propanetricarboxamide is an organofluorine compound with the molecular formula C₄H₆FNO₃ This compound is characterized by the presence of a fluorine atom attached to the first carbon of a propanetricarboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-1,1,3-propanetricarboxamide can be synthesized through the dehydration condensation of carboxylic acids with amines using tetraalkoxysilanes, particularly tetrakis (perfluoroalkoxy)silanes . This method involves the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-propoxide to form tetrakis (1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which then acts as a dehydrating reagent to produce carboxamides in good to high yields .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar dehydration condensation methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-1,1,3-propanetricarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium carbonate and phenols, typically carried out in dimethylformamide at elevated temperatures.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different fluorinated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-Fluoro-1,1,3-propanetricarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Fluoro-1,1,3-propanetricarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Fluoro-1,1,3-propanetricarboxylate
- 1-Fluoro-1,1,3-propanetricarboxylic acid
- 1-Fluoro-1,1,3-propanetricarboxylamide
Uniqueness: 1-Fluoro-1,1,3-propanetricarboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. This uniqueness makes it valuable for specific applications where fluorination is desired.
Propriétés
Numéro CAS |
18491-25-3 |
|---|---|
Formule moléculaire |
C6H10FN3O3 |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
1-fluoropropane-1,1,3-tricarboxamide |
InChI |
InChI=1S/C6H10FN3O3/c7-6(4(9)12,5(10)13)2-1-3(8)11/h1-2H2,(H2,8,11)(H2,9,12)(H2,10,13) |
Clé InChI |
ROIBLFPIPDWQSB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)N)(C(=O)N)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


